2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole
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Overview
Description
2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole typically involves multi-step organic reactions. The starting materials and reagents may include cycloheptyl sulfonyl chloride, 2-methoxyethylamine, and pyrrolidine. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Cycloheptylsulfonyl-1-(2-hydroxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole
- 2-Cycloheptylsulfonyl-1-(2-ethoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole
Uniqueness
2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole may have unique properties due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S/c1-24-13-12-21-16(15-20-10-6-7-11-20)14-19-18(21)25(22,23)17-8-4-2-3-5-9-17/h14,17H,2-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTVLELFCXQAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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